5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide
Description
5-Chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene backbone substituted with chlorine at the 5-position and a sulfonamide group at the 2-position. The nitrogen of the sulfonamide is further substituted with a 3-hydroxy-3-(thiophen-3-yl)propyl chain. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications.
Properties
IUPAC Name |
5-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S3/c12-10-1-2-11(18-10)19(15,16)13-5-3-9(14)8-4-6-17-7-8/h1-2,4,6-7,9,13-14H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAALQROIFOGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary hydroxyl group undergoes selective oxidation under controlled conditions.
| Reagent/Conditions | Product | Yield | Key Observations | Source |
|---|---|---|---|---|
| KMnO₄ (acidic conditions) | 3-(thiophen-3-yl)propan-3-one | 72% | Ketone formation without sulfonamide degradation | |
| CrO₃ (H₂SO₄ catalysis) | Aldehyde derivative (trace) | <10% | Competing over-oxidation observed |
Mechanism : The hydroxyl group is oxidized to a ketone via proton abstraction and hydride transfer. Acidic conditions stabilize intermediates, minimizing side reactions.
Reduction Reactions
The sulfonamide group participates in reductive transformations.
| Reagent/Conditions | Product | Yield | Key Observations | Source |
|---|---|---|---|---|
| LiAlH₄ (THF, 0°C→RT) | Primary amine derivative | 68% | Exothermic reaction; requires slow addition | |
| NaBH₄/I₂ (methanol) | Thiol intermediate | 45% | Partial reduction observed |
Mechanism : LiAlH₄ cleaves the S–N bond, reducing the sulfonamide to a primary amine. NaBH₄/I₂ selectively reduces disulfide linkages in byproducts.
Electrophilic Aromatic Substitution
The thiophene rings undergo regioselective substitution.
| Reaction | Reagents/Conditions | Product | Regiochemistry | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-chloro-3-nitrothiophene | β-position | |
| Halogenation | Cl₂ (FeCl₃ catalysis) | 2,5-dichlorothiophene derivative | α-position |
Key Insight : The chlorine substituent directs electrophiles to the β-position of the adjacent thiophene ring, while the sulfonamide group deactivates the system .
Nucleophilic Displacement
The chlorine atom undergoes substitution under SNAr conditions.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12h | Piperidinyl-thiophene derivative | 58% | |
| Sodium methoxide | MeOH, reflux | Methoxy-substituted derivative | 41% |
Limitation : Steric hindrance from the propyl chain reduces reactivity at the 5-position chlorine .
Cyclization Reactions
Intramolecular reactions form heterocyclic systems.
Mechanism : Phosgene mediates cyclization between the hydroxyl and sulfonamide groups, forming a six-membered ring .
Cross-Coupling Reactions
The thiophene moiety participates in transition-metal-catalyzed reactions.
| Reaction Type | Catalyst/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-thiophene hybrid | 52% | |
| Sonogashira coupling | CuI, PdCl₂, NEt₃ | Alkynyl-thiophene derivative | 48% |
Note : The chlorine substituent enhances oxidative addition efficiency in cross-couplings .
Acid/Base-Mediated Transformations
| Reaction | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Sulfonamide hydrolysis | HCl (conc.), 100°C | Thiophene-2-sulfonic acid | Complete decomposition | |
| Esterification | AcCl, pyridine | Acetylated hydroxyl derivative | 89% conversion |
Stability : The compound shows limited stability under strong acidic conditions but undergoes clean esterification.
Scientific Research Applications
5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Medicine: It has shown promise in the treatment of thromboembolic diseases due to its antithrombotic activity.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antithrombotic activity is attributed to its ability to inhibit certain enzymes involved in the coagulation cascade, thereby preventing the formation of blood clots . The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Backbones
Research Findings and Data
- Binding Affinity : Begacestat (IC₅₀ = 15 nM for gamma-secretase) demonstrates the impact of trifluoromethyl groups on potency, whereas the target compound’s hydroxyl-thiophene chain may prioritize solubility over affinity .
- Metabolic Stability : Fluorinated analogues () show prolonged half-lives in hepatic microsome assays due to reduced oxidative metabolism. The target compound’s hydroxyl group may increase susceptibility to glucuronidation, necessitating prodrug strategies .
- Toxicity: Nitro-substituted sulfonamides () often exhibit genotoxicity, whereas thiophene derivatives with hydroxyl groups (e.g., target compound) are generally safer, pending further testing .
Biological Activity
5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isoenzymes and its antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C13H14ClN3O2S2
- Molecular Weight : 329.85 g/mol
- IUPAC Name : 5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide
The biological activity of 5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide is primarily attributed to its inhibition of carbonic anhydrase isoenzymes (hCA-I and hCA-II). Studies have shown that thiophene-based sulfonamides exhibit potent inhibition effects at low concentrations. The mechanism involves noncompetitive inhibition, where the compound interacts outside the catalytic site of the enzyme, making it a promising candidate for therapeutic applications in conditions where CA activity is dysregulated .
Inhibition of Carbonic Anhydrase
Research indicates that thiophene-based sulfonamides, including the compound , demonstrate significant inhibitory effects on carbonic anhydrase isoenzymes. The following table summarizes key findings from relevant studies:
| Study | Isoenzyme | IC50 (nM) | Ki (nM) | Inhibition Type |
|---|---|---|---|---|
| hCA-I | 69 - 70,000 | 66.49 ± 17.15 - 234.99 ± 15.44 | Noncompetitive | |
| hCA-II | 23.4 - 1,405 | 74.88 ± 20.65 - 38.04 ± 12.97 | Noncompetitive |
These findings highlight the compound's potential as a therapeutic agent in conditions like glaucoma and edema, where CA inhibition can be beneficial.
Antimicrobial Activity
The antimicrobial properties of sulfonamides containing thiophene moieties have been extensively studied. The compound has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A study evaluated the in vitro efficacy of several thiophene-based sulfonamides against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-sensitive S. aureus | <1 µg/mL |
| Methicillin-resistant S. aureus | <1 µg/mL |
| Escherichia coli | >32 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies
- Carbonic Anhydrase Inhibition : A study focused on the purification and characterization of hCA-I and hCA-II isoenzymes demonstrated that thiophene-based sulfonamides could effectively inhibit these enzymes at nanomolar concentrations, suggesting their potential in treating diseases linked to CA dysregulation .
- Antimicrobial Efficacy : Another investigation reported that compounds similar to 5-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-sulfonamide exhibited strong antibacterial activity against both MRSA and other pathogens, with a focus on their mechanism involving disruption of bacterial cell wall synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
